

Application Notes and Protocols for ACY-775

Immunoprecipitation with HDAC6

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Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464

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Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that is a key regulator of various cellular processes, including cell motility, protein degradation, and stress response. Its diverse functions are largely attributed to its deacetylation of non-histone protein substrates such as α -tubulin, cortactin, and the chaperone protein Hsp90. Dysregulation of HDAC6 activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.

ACY-775 is a potent and highly selective inhibitor of HDAC6 with a reported IC₅₀ of 7.5 nM.[1][2][3] Its selectivity and potency make it an invaluable tool for elucidating the specific roles of HDAC6 in cellular signaling pathways. One of the key applications of **ACY-775** is in studying how the inhibition of HDAC6 catalytic activity affects its interactions with other proteins. Immunoprecipitation (IP) of HDAC6 from cells treated with **ACY-775**, followed by western blotting or mass spectrometry, can reveal changes in protein-protein interactions that are dependent on the enzymatic activity of HDAC6.

These application notes provide detailed protocols for the immunoprecipitation of HDAC6 from cell lysates treated with **ACY-775** to study its interaction with binding partners.

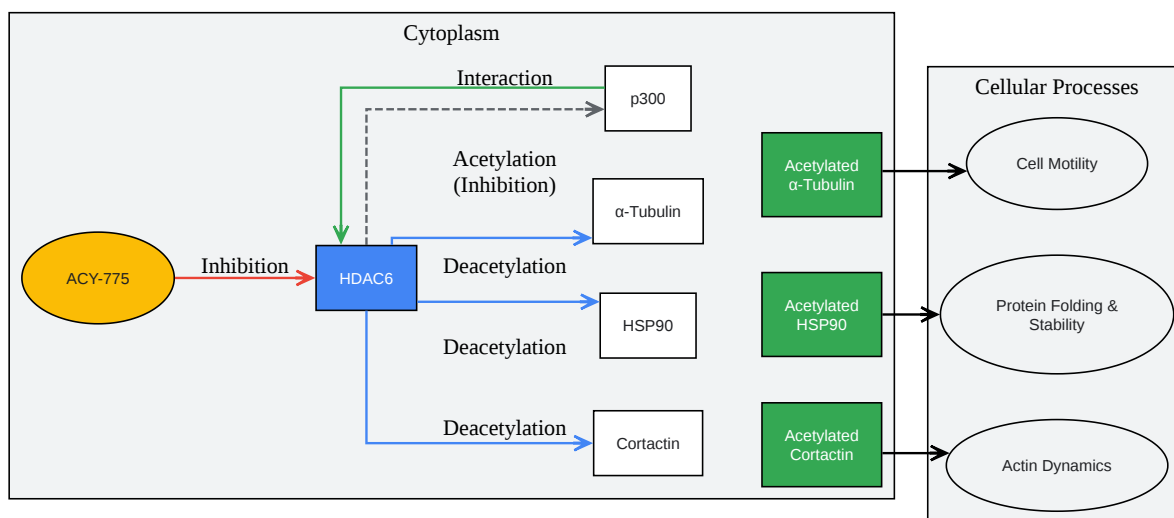
Data Presentation

Table 1: Quantitative Data for **ACY-775**

Parameter	Value	Notes
Target	Histone Deacetylase 6 (HDAC6)	Primarily cytoplasmic deacetylase.
IC50	7.5 nM	In vitro cell-free assay. [1] [2] [3]
Selectivity	60- to 1500-fold over class I HDACs	Demonstrates high selectivity for HDAC6. [4] [5]
Off-Target	Metallo- β -lactamase domain-containing protein 2 (MBLAC2)	ACY-775 also inhibits MBLAC2. [1] [3]
Effect on Substrate	Increased α -tubulin acetylation	A hallmark of HDAC6 inhibition. [1] [3]

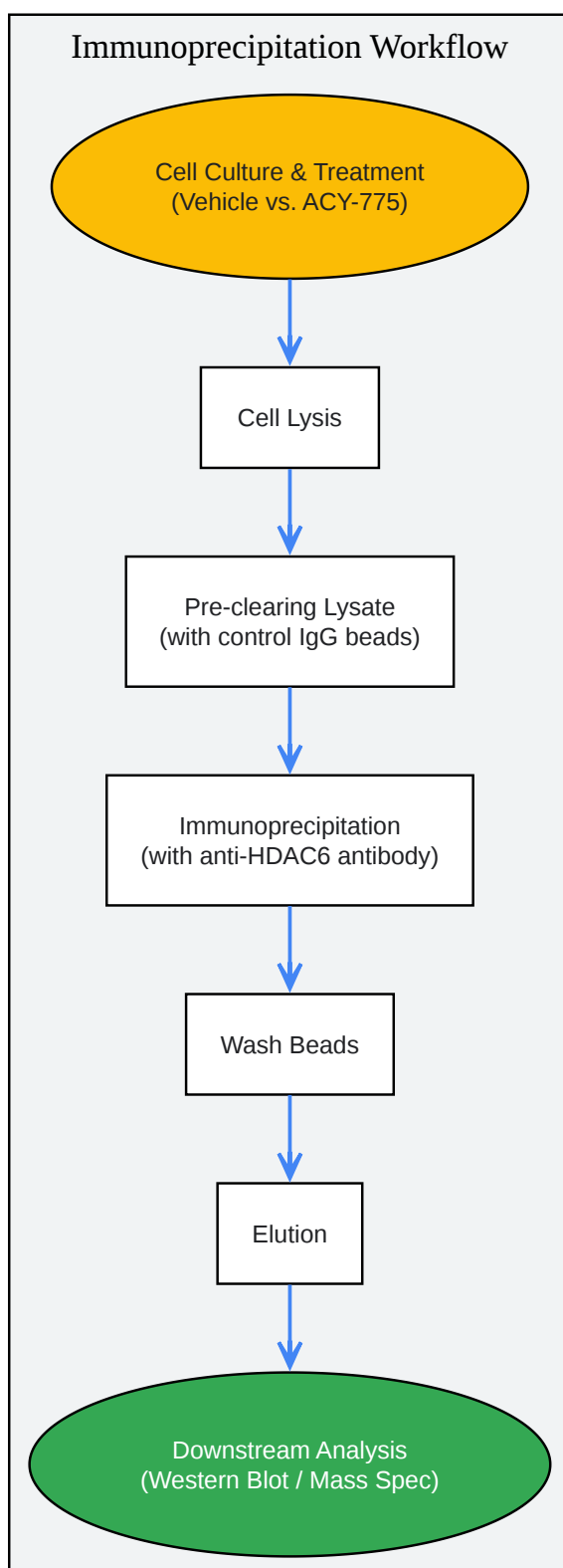
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling interactions of HDAC6 and the experimental workflow for investigating these interactions using **ACY-775** and immunoprecipitation.



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Figure 1: HDAC6 Signaling and **ACY-775** Inhibition. This diagram illustrates how **ACY-775** inhibits HDAC6, leading to the hyperacetylation of its substrates like α -tubulin, HSP90, and cortactin, thereby affecting various cellular processes. It also shows the regulatory interaction between HDAC6 and p300.



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Figure 2: Experimental Workflow for HDAC6 Immunoprecipitation. This flowchart outlines the key steps for immunoprecipitating HDAC6 after treating cells with **ACY-775** to study changes in protein interactions.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with ACY-775

- Cell Seeding: Plate cells (e.g., HeLa, HEK293T, or a cell line relevant to your research) at an appropriate density to reach 80-90% confluency at the time of harvesting.
- **ACY-775** Treatment:
 - Prepare a stock solution of **ACY-775** in DMSO.
 - On the day of the experiment, dilute the **ACY-775** stock solution in fresh culture medium to the desired final concentration (e.g., 1-5 μ M). A vehicle control (DMSO) should be run in parallel.
 - Incubate the cells with **ACY-775** or vehicle for a predetermined time (e.g., 4-24 hours) to allow for the inhibition of HDAC6 and subsequent effects on protein interactions.

Protocol 2: Cell Lysis and Protein Extraction

- Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS.
- Lysis: Add ice-cold IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors) to the cell culture dish.
- Incubation: Incubate on ice for 30 minutes with occasional scraping.
- Centrifugation: Transfer the lysate to a pre-chilled microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully transfer the supernatant (cleared cell lysate) to a new pre-chilled tube.
- Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

Protocol 3: Immunoprecipitation of HDAC6

- Pre-clearing:
 - To reduce non-specific binding, pre-clear the cell lysate by adding protein A/G magnetic beads or agarose beads and incubating for 1 hour at 4°C with gentle rotation.
 - Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Add a validated anti-HDAC6 antibody to the pre-cleared lysate (typically 1-5 µg of antibody per 1 mg of total protein).
 - Incubate overnight at 4°C with gentle end-over-end rotation.
- Capture of Immune Complexes:
 - Add fresh protein A/G beads to the lysate-antibody mixture.
 - Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
- Washing:
 - Pellet the beads and discard the supernatant.
 - Wash the beads three to five times with ice-cold IP lysis buffer (or a wash buffer with lower detergent concentration). With each wash, resuspend the beads completely before pelleting.
- Elution:
 - After the final wash, remove all residual wash buffer.
 - Elute the captured proteins by adding 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.

- Alternatively, for mass spectrometry, use a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) and neutralize immediately.

Protocol 4: Western Blot Analysis

- SDS-PAGE: Separate the eluted proteins by SDS-PAGE.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC6 and potential interacting partners (e.g., HSP90, p300, cortactin) overnight at 4°C.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Expected Results and Interpretation

Upon treatment with **ACY-775**, the catalytic activity of HDAC6 is inhibited. This can lead to the dissociation of proteins whose interaction with HDAC6 is dependent on its deacetylase activity or conformational state. For example, some studies suggest that HDAC6 inhibition can disrupt the interaction between HDAC6 and p300.[6][7] Therefore, in the **ACY-775**-treated sample, a reduced amount of p300 may be co-immunoprecipitated with HDAC6 compared to the vehicle-treated control. Conversely, interactions that are stabilized by the inactive conformation of HDAC6 might be enhanced. Analysis of α -tubulin acetylation in the input lysates can serve as a positive control to confirm the inhibitory activity of **ACY-775**.

Conclusion

ACY-775 is a powerful chemical probe for investigating the biological functions of HDAC6. The provided protocols offer a framework for utilizing **ACY-775** in conjunction with

immunoprecipitation to dissect the HDAC6 interactome and understand how its enzymatic activity governs its association with key cellular proteins. These studies are crucial for advancing our understanding of HDAC6-mediated signaling and for the development of novel therapeutics targeting this enzyme.

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